1-(2,5-Dibromophenyl)sulfonylpyrrolidine

Description

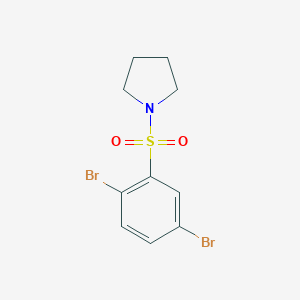

Structure

2D Structure

Properties

CAS No. |

691381-09-6 |

|---|---|

Molecular Formula |

C10H11Br2NO2S |

Molecular Weight |

369.07g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C10H11Br2NO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

InChI Key |

VNSBXIQTVFPIHS-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps. The first step involves the conversion of 2,5-dibromoaniline to 2,5-dibromobenzenesulfonyl chloride. This is accomplished through a diazotization reaction followed by a sulfochlorination. The resulting sulfonyl chloride is then reacted with pyrrolidine in the second step to yield the final product.

Caption: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Dibromoaniline | 3638-73-1 | C₆H₅Br₂N | 250.92 |

| 2,5-Dibromobenzenesulfonyl chloride | 54410-94-1 | C₆H₃Br₂ClO₂S | 334.41 |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 |

| This compound | 691381-09-6 | C₁₀H₁₁Br₂NO₂S | 369.08 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides.[1]

Materials:

-

2,5-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Gas inlet tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide gas.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution while stirring vigorously. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,5-dibromobenzenesulfonyl chloride. The crude product may be used in the next step without further purification.

Step 2: Synthesis of this compound

This is a general procedure for the sulfonylation of amines.

Materials:

-

2,5-Dibromobenzenesulfonyl chloride (from Step 1)

-

Pyrrolidine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

-

Add triethylamine or pyridine (1.2 eq) to the solution.

-

Slowly add a solution of pyrrolidine (1.1 eq) in dichloromethane via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided protocols are general methods and may require optimization for specific laboratory conditions and scales.

References

An In-depth Technical Guide to 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dibromophenyl)sulfonylpyrrolidine is a chemical compound with the CAS number 691381-09-6. This document aims to provide a comprehensive technical overview of this molecule, consolidating available data on its chemical properties, potential therapeutic applications based on related structures, and outlining a general synthetic approach. Due to the limited publicly available information specific to this compound, this guide will draw upon data from structurally similar pyrrolidine sulfonamide and dibromophenyl derivatives to infer its potential characteristics and areas of scientific interest.

Chemical and Physical Properties

| Property | Predicted / Inferred Value |

| Molecular Formula | C₁₀H₁₁Br₂NO₂S |

| Molecular Weight | 373.08 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF |

| Purity | Commercially available with purities of 90%+[1] |

Synthesis and Experimental Protocols

A general synthetic route for this compound would likely involve the reaction of 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in the presence of a base. This is a standard method for the formation of sulfonamides.

General Synthetic Workflow:

References

Physical and chemical properties of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[(2,5-dibromophenyl)sulfonyl]pyrrolidine |

| CAS Number | 691381-09-6[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁Br₂NO₂S |

| Molecular Weight | 387.08 g/mol |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br |

Table 2: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Poorly soluble in water | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | Not available | The sulfonamide proton is weakly acidic. |

| LogP | ~3.5 - 4.5 | Calculated using various predictive models, indicating high lipophilicity. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the preparation of 2,5-dibromobenzenesulfonyl chloride followed by its reaction with pyrrolidine. While a specific protocol for this compound is not published, the following represents a standard and reliable methodology based on established chemical reactions.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

-

Diazotization: 2,5-dibromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction mixture is poured into ice water, and the crude 2,5-dibromobenzenesulfonyl chloride is extracted with a suitable organic solvent such as dichloromethane or diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: 2,5-dibromobenzenesulfonyl chloride is dissolved in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Pyrrolidine, along with a base such as triethylamine or pyridine (to neutralize the HCl byproduct), is added dropwise to the solution of the sulfonyl chloride at 0 °C.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Chemical Properties and Spectral Characterization

The chemical reactivity of this compound is dominated by the sulfonamide functional group and the dibrominated aromatic ring. The sulfonamide bond is generally stable to hydrolysis. The aromatic ring can potentially undergo further substitution reactions, although the presence of two bromine atoms and the sulfonyl group deactivates the ring towards electrophilic substitution.

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, likely as multiplets in the regions of 1.8-2.0 ppm and 3.2-3.4 ppm. The aromatic protons will appear in the downfield region (7.5-8.0 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the pyrrolidine ring and the six carbons of the dibromophenyl ring, with the carbons attached to bromine and the sulfonyl group being significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key feature for identification.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonylpyrrolidine scaffold is present in molecules with a range of biological activities. For instance, some sulfonylpyrrolidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs)[6]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.

Hypothetical Signaling Pathway: MMP Inhibition

The following diagram illustrates a simplified, hypothetical mechanism of action where a compound like this compound could act as an MMP inhibitor.

Caption: Hypothetical inhibition of Matrix Metalloproteinase by this compound.

This pathway is presented for illustrative purposes, as the actual biological targets of this compound have not been experimentally determined. Further screening and biological evaluation are necessary to ascertain its pharmacological profile.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug discovery. The lack of extensive published data presents an opportunity for novel research. Future work should focus on:

-

Experimental Verification: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Biological Screening: Evaluating the compound against a panel of biological targets, including but not limited to matrix metalloproteinases, to identify any potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the relationship between the chemical structure and biological activity, which could guide the development of more potent and selective compounds.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers interested in exploring its chemical and biological properties.

References

- 1. 919970-62-0|2,5-Dibromo-n-propylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 871269-12-4|1-((3-Bromophenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 3. 65000-11-5|2-Bromo-N,N-dipropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. 1353958-71-0|(1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2,6-Dibromo-N,N-diethyl-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectroscopic and synthetic aspects of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6). Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The provided synthesis protocol is a plausible and robust method based on well-established chemical transformations.

Compound Identity

| IUPAC Name | 1-[(2,5-Dibromophenyl)sulfonyl]pyrrolidine |

| CAS Number | 691381-09-6 |

| Molecular Formula | C₁₀H₁₁Br₂NO₂S |

| Molecular Weight | 369.08 g/mol |

| Chemical Structure |

|

(Note: A placeholder for a chemical structure image is included above. In a final document, this would be replaced with a proper 2D chemical structure drawing.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | Ar-H (H6) |

| ~ 7.60 | dd | 1H | Ar-H (H4) |

| ~ 7.45 | d | 1H | Ar-H (H3) |

| ~ 3.40 | t | 4H | -N-CH₂- |

| ~ 1.90 | m | 4H | -CH₂-CH₂- |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140.0 | Ar-C (C1-SO₂) |

| ~ 135.5 | Ar-C (C6) |

| ~ 134.0 | Ar-C (C4) |

| ~ 131.0 | Ar-C (C3) |

| ~ 122.5 | Ar-C (C5-Br) |

| ~ 120.0 | Ar-C (C2-Br) |

| ~ 48.0 | -N-CH₂- |

| ~ 25.0 | -CH₂-CH₂- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1350 | Strong | Asymmetric SO₂ stretch |

| ~ 1160 | Strong | Symmetric SO₂ stretch |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2980-2850 | Medium | Aliphatic C-H stretch |

| ~ 1570, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1050 | Medium | C-N stretch |

| ~ 750-650 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 367, 369, 371 | High | [M]⁺ (Molecular ion with isotopic pattern for Br₂) |

| 298, 300, 302 | Medium | [M - C₄H₈N]⁺ |

| 233, 235 | Medium | [C₆H₃Br₂SO₂]⁺ |

| 70 | High | [C₄H₈N]⁺ |

Proposed Experimental Protocols

The following section details a proposed method for the synthesis and purification of this compound, followed by standard procedures for its spectroscopic characterization.

Synthesis of this compound

This synthesis is a two-step process starting from 2,5-dibromoaniline.

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

-

To a stirred solution of 2,5-dibromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.

-

In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 0-5 °C. Copper(I) chloride (0.1 equivalents) is added as a catalyst.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

-

The mixture is then poured into ice-water, and the precipitated product is collected by vacuum filtration.

-

The crude 2,5-dibromobenzenesulfonyl chloride is washed with cold water and dried under vacuum.

Step 2: Synthesis of this compound

-

To a solution of pyrrolidine (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0-5 °C, a solution of 2,5-dibromobenzenesulfonyl chloride (1 equivalent) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the sulfonyl chloride.

-

Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the analytical workflow for the characterization of the target compound.

Caption: Synthetic pathway for this compound.

Uncharted Territory: The Potential of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in Medicinal Chemistry Remains Undefined

A comprehensive review of current scientific literature reveals a notable absence of research on the specific compound 1-(2,5-Dibromophenyl)sulfonylpyrrolidine and its potential applications in medicinal chemistry. While the individual structural components—a dibromophenyl group, a sulfonyl moiety, and a pyrrolidine ring—are present in various biologically active molecules, this particular combination has not been the subject of published investigation. Therefore, a detailed technical guide on its specific applications, biological activity, and experimental protocols cannot be constructed at this time.

The lack of specific data for this compound means that any discussion of its potential must be extrapolated from the known activities of structurally related compounds. This approach, while speculative, can provide a rational basis for future research endeavors.

Insights from Structurally Related Compounds

The medicinal chemistry landscape is rich with examples of compounds that share one or more structural features with this compound. Analysis of these related molecules can offer clues to potential biological targets and therapeutic areas where the title compound might show activity.

-

Pyrrolidine-Containing Compounds: The pyrrolidine ring is a common scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. For instance, derivatives of pyrrolidine-2,5-dione have been investigated for their potent anticonvulsant and antinociceptive (pain-relieving) properties.[1][2] This suggests that the pyrrolidine moiety can play a crucial role in interactions with central nervous system targets.

-

Sulfonamide Derivatives: The sulfonamide group is a well-established pharmacophore, most famously in antibacterial sulfa drugs. More recently, sulfonamide derivatives have been explored for a multitude of other applications, including as inhibitors of activin receptor-like kinase 5 (ALK5), a target in cancer therapy.[3] This highlights the versatility of the sulfonamide group in drug design.

-

Bromophenyl Moieties: The inclusion of bromine atoms on a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For example, the compound α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), which also contains a 2,5-dibromophenyl group, has been identified as a novel antileukemic agent targeting Bruton's tyrosine kinase (BTK).[4] This indicates that the dibromophenyl substituent can be a key feature for potent and selective enzyme inhibition.

Future Directions and Hypothetical Exploration

Given the activities of related compounds, one could hypothesize potential, yet unproven, applications for this compound. A logical starting point for investigation would be to screen the compound for activity in assays related to the known targets of its structural analogs.

A hypothetical workflow for the initial investigation of this compound is outlined below.

References

- 1. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism: A Technical Guide to the Potential Action of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine Derivatives

Disclaimer: As of late 2025, a specific, detailed mechanism of action for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine derivatives has not been elucidated in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action by examining the biological activities of structurally related compounds. The information presented herein is intended to guide researchers, scientists, and drug development professionals in formulating hypotheses and designing future investigations into this novel class of compounds.

The core structure, a pyrrolidine ring linked to a dibrominated phenyl group via a sulfonyl bridge, suggests a range of potential biological targets. Analysis of related molecules points towards activities in anticancer, antimicrobial, and anti-inflammatory pathways. This document will systematically explore these possibilities, presenting available quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

I. The Pyrrolidine Scaffold: A Privileged Motif in Pharmacology

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in a multitude of FDA-approved drugs and biologically active natural products. Its structural rigidity and ability to form key hydrogen bonds make it a valuable scaffold in drug design. Derivatives of the pyrrolidine-2,5-dione structure, in particular, have demonstrated significant therapeutic potential.

Recent research has highlighted the role of such derivatives as potent anticonvulsant and antinociceptive agents. For instance, certain (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives have shown broad protective activity in preclinical models of seizures and neuropathic pain[1].

II. The Phenylsulfonyl Group and Bromine Substitution: Modulators of Activity

The phenylsulfonyl moiety is a common functional group in medicinal chemistry, often imparting inhibitory activity against various enzymes. The addition of bromine atoms to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonds, lipophilicity, and the electronic nature of the substituents can all influence target binding and overall efficacy.

While direct data on this compound is unavailable, studies on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have revealed antimicrobial and antioxidant properties, suggesting that the bromophenyl sulfonyl fragment can contribute to these biological effects.

III. Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for this compound derivatives.

A. Anticancer Activity

The pyrrolidine scaffold is a key component in a variety of anticancer agents. The structural similarity to pyrrolidine-2,5-dione-based inhibitors of enzymes like aromatase and 17α-hydroxylase/17,20-lyase suggests a potential role in disrupting steroid biosynthesis, which is crucial for the growth of hormone-dependent cancers[2].

Table 1: Anticancer Activity of Related Pyrrolidine Derivatives

| Compound Class | Target Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrrolidine-2,5-dione Derivatives | Human Placental Aromatase | IC50 | 23.8 ± 4.6 µM | [2] |

| 5-Oxopyrrolidine Derivatives | A549 (Lung Cancer) | % Viability Reduction | ~34% | [3] |

Experimental Protocol: Aromatase Inhibition Assay

Aromatase activity is typically measured using a tritiated water release assay. The general steps are as follows:

-

Incubation: Human placental microsomes are incubated with a known concentration of the test compound and [1β-³H(N)]-androst-4-ene-3,17-dione as the substrate.

-

Reaction: The aromatase enzyme converts the substrate, releasing ³H into the water.

-

Extraction: The reaction is stopped, and the aqueous phase containing the tritiated water is separated from the organic phase containing the unreacted substrate.

-

Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.

-

Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control. The IC50 value is then determined from a dose-response curve.

Potential Signaling Pathway: Aromatase Inhibition

Caption: Hypothetical inhibition of aromatase by this compound derivatives, leading to reduced estrogen production and decreased cancer cell proliferation.

B. Antimicrobial Activity

Pyrrolidine derivatives have been explored for their antimicrobial properties. For instance, certain 5-oxopyrrolidine derivatives have demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains[3]. The presence of the dibromophenyl group could enhance this activity through increased lipophilicity, facilitating membrane disruption or interaction with intracellular targets.

Table 2: Antimicrobial Activity of Related Pyrrolidine Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| 5-Oxopyrrolidine Derivative (Compound 21) | S. aureus (MRSA) | MIC | Not specified, but promising | [3] |

| (Z)-3-(3-bromophenyl)-...-en-1-one | Fusarium oxysporum | % Inhibition | 46% | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method:

-

Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Observation: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

-

Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine if the compound was bactericidal or bacteriostatic.

Potential Experimental Workflow: Antimicrobial Screening

Caption: A streamlined workflow for the initial screening of this compound derivatives for antimicrobial activity.

IV. Conclusion and Future Directions

While the precise mechanism of action of this compound derivatives remains to be elucidated, the analysis of structurally related compounds provides a strong foundation for future research. The pyrrolidine scaffold, combined with the phenylsulfonyl moiety and dibromo substitution, presents a promising chemical space for the discovery of novel therapeutic agents.

Future investigations should focus on:

-

Broad Biological Screening: Evaluating these derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and inflammatory pathway components.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the contribution of each structural component to the observed biological activity.

By systematically exploring these avenues, the scientific community can unlock the therapeutic potential of this intriguing class of compounds.

References

- 1. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, a compound of interest in contemporary chemical research and drug discovery. The following sections detail its hazardous properties, requisite handling precautions, and available physicochemical data, offering a vital resource for laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling to mitigate potential health risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Signal Word: Danger

Hazard Pictograms:

-

Health Hazard

-

Corrosion

-

Exclamation Mark

-

Environment

Physical and Chemical Properties

At present, detailed quantitative data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the currently known information. Researchers are advised to handle the compound with the assumption that it may have properties requiring stringent safety measures.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁Br₂NO₂S |

| Molecular Weight | 373.08 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on its known hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The recommended PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, full-body protection may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

-

Ventilation: All handling of this compound should occur in a properly functioning chemical fume hood.

-

Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible in the immediate work area.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked with the appropriate hazard warnings.

First Aid Measures

In the event of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be produced.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways, as it is very toxic to aquatic life.[1]

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust. The contaminated area should be cleaned with an appropriate solvent and then washed with soap and water.

Experimental Protocols

Logical Relationships in Handling and Safety

The following diagram illustrates the logical flow of considerations for safely handling this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before use. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable local, state, and federal regulations.

References

Reactivity of the Dibromophenyl Group in 1-(2,5-Dibromophenyl)sulfonylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the dibromophenyl group in 1-(2,5-dibromophenyl)sulfonylpyrrolidine. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the differential reactivity of its two bromine atoms. This document details the key palladium-catalyzed cross-coupling reactions and provides insights into achieving selective functionalization. Experimental protocols and quantitative data, based on analogous systems, are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a key intermediate for the synthesis of a wide range of complex organic molecules. The presence of two bromine atoms on the phenyl ring, activated and influenced differently by the ortho-sulfonylpyrrolidine group, allows for sequential and controlled functionalization. This enables the construction of diverse molecular scaffolds, which is of particular interest in the development of novel pharmaceutical agents and functional materials. Understanding the nuanced reactivity of the C-Br bonds at the C2 and C5 positions is crucial for designing efficient and selective synthetic strategies. This guide will explore the primary palladium-catalyzed transformations that this substrate can undergo.

Core Reactivity Principles of the Dibromophenyl Group

The reactivity of the two bromine atoms in this compound is governed by a combination of steric and electronic effects imparted by the sulfonylpyrrolidine substituent.

-

Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which generally increases the electrophilicity of the aryl halide and facilitates oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions.

-

Steric Hindrance: The bulky sulfonylpyrrolidine group at the C1 position sterically encumbers the bromine atom at the C2 (ortho) position. This steric hindrance can significantly reduce its accessibility to the catalytic palladium complex.

-

Positional Reactivity: The bromine atom at the C5 (meta) position is less sterically hindered and is therefore generally more susceptible to reaction under standard cross-coupling conditions. This inherent difference in reactivity is the foundation for achieving selective mono-functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] For this compound, these reactions can be tailored to achieve either mono- or di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] Due to the steric hindrance around the C2-Br bond, the Suzuki-Miyaura coupling is expected to occur preferentially at the C5 position.

Experimental Protocol: Selective Mono-arylation at the C5 Position

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2-3 eq.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 5-phenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 5-(4-methoxyphenyl) | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | 85 | 16 | 5-(3-thienyl) | 78 |

| 4 | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 2,5-diphenyl | 75 |

Note: Yields are representative and based on similar substrates reported in the literature.[3][4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[6][7][8] Similar to the Suzuki coupling, this reaction is expected to favor the less sterically hindered C5 position. The choice of a bulky phosphine ligand is often crucial for achieving high yields.[9]

Experimental Protocol: Selective Mono-amination at the C5 Position

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base such as NaOt-Bu or LHMDS (1.5 eq.).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 90-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

After cooling, quench the reaction with a saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by flash chromatography to obtain the desired C5-aminated product.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 8 | 5-morpholinyl | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 5-anilino | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | LHMDS | Toluene | 90 | 12 | 5-(benzylamino) | 88 |

| 4 | Morpholine (2.5 eq) | Pd₂(dba)₃ (3) | XPhos (6) | NaOt-Bu | Toluene | 110 | 24 | 2,5-dimorpholinyl | 70 |

Note: Yields are representative and based on general procedures for aryl halide amination.[6][7]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11][12] This reaction is highly valuable for introducing alkynyl moieties. The C5 position is again the preferred site for the initial reaction.

Experimental Protocol: Selective Mono-alkynylation at the C5 Position

-

To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-3 mol%) and a copper co-catalyst such as CuI (5-10 mol%).

-

Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as a solvent in some cases.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate and partition the residue between an organic solvent and water.

-

Dry the organic phase, concentrate, and purify by column chromatography to isolate the C5-alkynylated product.

Data Presentation: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 50 | 6 | 5-(phenylethynyl) | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | i-Pr₂NH | DMF | 40 | 8 | 5-(trimethylsilylethynyl) | 89 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (10) | Et₃N | THF | 60 | 10 | 5-(hex-1-yn-1-yl) | 84 |

| 4 | Phenylacetylene (2.5 eq) | Pd(PPh₃)₂Cl₂ (4) | CuI (10) | Et₃N | DMF | 80 | 20 | 2,5-bis(phenylethynyl) | 72 |

Note: Yields are representative based on established Sonogashira protocols.[10][13][14]

Other Relevant Reactions

-

Heck Reaction: This reaction couples the aryl halide with an alkene.[1][15][16][17] For this compound, the Heck reaction would preferentially occur at the C5 position to yield a styrenyl-type derivative.

-

Negishi Coupling: Involving the reaction of an organozinc reagent with the aryl halide, the Negishi coupling is another effective method for C-C bond formation.[2][18][19] It often shows high functional group tolerance.

-

Directed ortho-Lithiation: While palladium catalysis favors the C5 position, selective functionalization of the C2 position can be achieved through directed ortho-lithiation. The sulfonyl group can direct a strong base like n-butyllithium to deprotonate the C6 position, followed by quenching with an electrophile. Subsequent metal-halogen exchange at the C2 position could also be a viable strategy.[20]

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Caption: A typical experimental workflow for synthesis and purification.

Strategy for Selective Functionalization

Achieving selective functionalization requires careful control of reaction conditions. The following diagram outlines a logical approach to obtaining either mono- or di-substituted products.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Negishi Coupling [organic-chemistry.org]

- 20. documentsdelivered.com [documentsdelivered.com]

Methodological & Application

Experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, a potential building block in medicinal chemistry and drug discovery. The described method is a two-step process commencing with the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, via a diazotization-sulfonylation reaction of 2,5-dibromoaniline. The subsequent reaction of this intermediate with pyrrolidine yields the target compound. This document offers comprehensive methodologies for both synthetic steps, accompanied by a summary of expected data and a visual representation of the experimental workflow.

Introduction

Aryl sulfonamides are a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. The synthesis of novel sulfonamide derivatives is, therefore, of significant interest in the field of drug development. This protocol outlines a reliable method for the preparation of this compound, providing researchers with a practical guide for its synthesis and enabling its further exploration in various research and development applications.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

-

2,5-Dibromoaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Thionyl chloride

-

Cuprous chloride (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of hydrochloric acid and water, and cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of thionyl chloride in a suitable solvent. Add a catalytic amount of cuprous chloride.

-

Cool the thionyl chloride solution to -5 to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the thionyl chloride solution in batches, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, allow the reaction to stir overnight at the same temperature.

-

Work-up and Extraction: Quench the reaction mixture by carefully adding it to ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dibromobenzenesulfonyl chloride.

-

Purification: The crude product can be purified by crystallization or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

Materials:

-

2,5-Dibromobenzenesulfonyl chloride (from Step 1)

-

Pyrrolidine

-

Triethylamine or other suitable base

-

Dichloromethane or other suitable aprotic solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Amine Addition: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | 2,5-Dibromobenzenesulfonyl chloride | This compound |

| Molecular Formula | C₆H₃Br₂ClO₂S | C₁₀H₁₁Br₂NO₂S |

| Molecular Weight | 338.48 g/mol | 373.07 g/mol |

| Appearance | Off-white to yellow solid | White to off-white solid |

| Yield (%) | 70-85% (Typical) | 80-95% (Typical) |

| Purity (%) | >95% | >98% |

| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |

Experimental Workflow and Signaling Pathways

The logical flow of the two-step synthesis is depicted in the following diagram.

Caption: Two-step synthesis of this compound.

The overall synthetic strategy follows a logical progression from the starting aniline to the final sulfonamide product.

Caption: Logical relationship of the synthetic pathway.

Use of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dibromophenyl)sulfonylpyrrolidine is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. The presence of two bromine atoms on the phenyl ring, activated by the electron-withdrawing sulfonyl group, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents at the 2- and 5-positions, making it a valuable scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The pyrrolidine sulfonamide moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties. The di-bromo functionality of this building block provides a platform for creating libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from 2,5-dibromoaniline. The first step involves the preparation of 2,5-dibromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine.

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure involves the diazotization of 2,5-dibromoaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.

Experimental Protocol:

-

To a cooled (0-5 °C) solution of 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-dibromobenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized sulfonyl chloride with pyrrolidine.

Experimental Protocol:

-

Dissolve the crude 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyrrolidine (2.2 eq) and a base like triethylamine (1.2 eq) or pyridine (1.2 eq) in the same solvent.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid (to remove excess amine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Synthesis Workflow

Caption: Synthetic route to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds at the bromine-substituted positions. Depending on the reaction conditions and stoichiometry of the boronic acid, either mono- or di-arylation can be achieved.

Protocol for Mono-Arylation (Selective Coupling)

This protocol is optimized for the selective coupling at the more reactive 2-position.

Experimental Protocol:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol for Di-Arylation

This protocol is for the coupling at both the 2- and 5-positions.

Experimental Protocol:

-

Follow the same setup as for mono-arylation, but use an excess of the arylboronic acid (2.5-3.0 eq).

-

A more active catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos), may be required for efficient double coupling.

-

Increase the amount of base accordingly (4.0-5.0 eq).

-

The reaction may require higher temperatures (100-120 °C) and longer reaction times (24-48 hours).

-

Work-up and purification are performed as described for the mono-arylation.

Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling of the title compound.

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Stoichiometry (eq) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | 1.1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 18 | Mono-phenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1.1 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | Mono-anisyl | 82 |

| 3 | Phenylboronic acid | 2.5 | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | Di-phenyl | 75 |

| 4 | 3-Thienylboronic acid | 2.5 | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 100 | 36 | Di-thienyl | 68 |

Application in Buchwald-Hartwig Amination

The C-N bond formation via Buchwald-Hartwig amination is another powerful application of this compound, enabling the synthesis of various aniline derivatives. Similar to the Suzuki coupling, selective mono- or di-amination can be achieved.

Protocol for Mono-Amination

Experimental Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Protocol for Di-Amination

Experimental Protocol:

-

Use a higher loading of the amine (2.5-3.0 eq) and base (2.8-3.0 eq).

-

A more robust ligand, such as RuPhos or BrettPhos, may be necessary.

-

The reaction may require prolonged heating at higher temperatures (110-130 °C).

-

Follow the same work-up and purification procedure as for mono-amination.

Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig amination of the title compound.

Table 2: Representative Data for Buchwald-Hartwig Amination

| Entry | Amine | Stoichiometry (eq) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine | 1.2 | Pd₂(dba)₃/BINAP (1/2) | NaOtBu | Toluene | 100 | 18 | Mono-morpholinyl | 88 | | 2 | Aniline | 1.2 | Pd(OAc)₂/Xantphos (2/4) | Cs₂CO₃ | Dioxane | 110 | 20 | Mono-anilino | 78 | | 3 | Morpholine | 2.5 | Pd₂(dba)₃/RuPhos (2/4) | NaOtBu | Toluene | 120 | 36 | Di-morpholinyl | 70 | | 4 | Benzylamine | 2.5 | Pd₂(dba)₃/BrettPhos (2/4) | K₃PO₄ | Dioxane | 120 | 48 | Di-benzylamino | 65 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of disubstituted aromatic compounds. The protocols provided herein offer robust methods for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to perform selective mono- or di-functionalization opens up numerous possibilities for the design and synthesis of novel molecules for drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in the Synthesis of Bioactive Molecules: A Review of Available Data

Despite a comprehensive review of scientific literature and patent databases, no specific applications of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in the synthesis of named bioactive molecules have been documented in publicly available resources. Extensive searches did not yield any detailed experimental protocols or quantitative data related to the use of this specific reagent for the creation of biologically active compounds.

This finding suggests that this compound is likely a niche chemical, potentially used in proprietary or undisclosed synthetic pathways. It is not featured as a key starting material or intermediate in the publicly documented synthesis of well-known pharmaceuticals or agrochemicals.

While the presence of two bromine atoms on the phenyl ring suggests its potential as a scaffold for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce molecular diversity, no specific examples of such applications leading to bioactive molecules could be retrieved.

Researchers and drug development professionals are advised that the utility of this compound in the synthesis of bioactive molecules is not established in the current body of scientific literature. Its application would represent a novel area of investigation.

Due to the absence of published data, the core requirements of this request—including data presentation in tables, detailed experimental protocols, and visualizations of synthetic pathways—cannot be fulfilled. The necessary foundational information for creating such detailed application notes and protocols is not available in the public domain.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring two bromine atoms at the C2 and C5 positions of the phenyl ring, allows for selective and sequential functionalization, making it a valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications. The electron-withdrawing nature of the sulfonylpyrrolidine group influences the reactivity of the two bromine atoms, often enabling regioselective cross-coupling.

Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are based on well-established methodologies for structurally and electronically similar substrates, particularly 2,5-dibromo-3-alkylthiophenes and other electron-deficient dihaloaryl systems. These protocols are intended to serve as a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed selectively at one of the bromine positions, typically the more reactive C2 position, or as a double coupling to substitute both bromine atoms.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 1-(5-Bromo-2-phenylphenyl)sulfonylpyrrolidine | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 1-(5-Bromo-2-(4-methoxyphenyl)phenyl)sulfonylpyrrolidine | 80-90 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 1-(5-Bromo-2-(thiophen-2-yl)phenyl)sulfonylpyrrolidine | 70-80 |

| 4 | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 1-(2,5-Diphenylphenyl)sulfonylpyrrolidine | 60-70 |

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties into the this compound scaffold.

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 1-(5-Bromo-2-(phenylethynyl)phenyl)sulfonylpyrrolidine | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 1-(5-Bromo-2-(hex-1-yn-1-yl)phenyl)sulfonylpyrrolidine | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 1-(5-Bromo-2-((trimethylsilyl)ethynyl)phenyl)sulfonylpyrrolidine | 90-98 |

Experimental Protocol: Monosubstitution via Sonogashira Coupling

This protocol outlines a general procedure for the selective mono-alkynylation of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), copper(I) iodide (0.05 mmol), and triphenylphosphine (0.05 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add N,N-dimethylformamide (5 mL) and triethylamine (2 mL) and stir for 10 minutes at room temperature.

-

Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway: Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination